molecular formula C9H8BrNO B039930 3-(4-Bromophenoxy)propanenitrile CAS No. 118449-57-3

3-(4-Bromophenoxy)propanenitrile

Cat. No. B039930
M. Wt: 226.07 g/mol
InChI Key: JXVPKJBXTXXLPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromophenol compounds involves multiple steps, including nitration, bromination, and reactions with various agents to introduce the desired functional groups. For instance, the synthesis of 2,2-Bis (3-bromo-4-hydroxy-5-nitrophenyl) propane from Bisphenol A through nitration and bromation steps highlights a method that could be adapted for synthesizing 3-(4-Bromophenoxy)propanenitrile, showcasing the process's complexity and the importance of precise reaction conditions (Yun-chu, 2004).

Molecular Structure Analysis

The molecular structure and characteristics of bromophenol derivatives are often elucidated using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the compound's geometric configuration, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

Bromophenol compounds participate in various chemical reactions, including bromination of double bonds and phenolic rings, showcasing their reactivity and the potential for further functionalization. The ability to undergo these reactions makes 3-(4-Bromophenoxy)propanenitrile a versatile intermediate for synthesizing more complex molecules (Nokhbeh et al., 2020).

Scientific Research Applications

Summary of the Application

“3-(4-Bromophenoxy)propanenitrile” is used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds . These compounds have been evaluated for their antimicrobial activity, including anti-bacterial and anti-fungal properties .

Methods of Application or Experimental Procedures

The compound “3-(4-Bromophenoxy)propanenitrile” is reacted with different substituted aryl azides at the end of the alkyne group . The reaction is carried out in potassium carbonate, in DMF for 4-5 hours .

Results or Outcomes

The synthesized compounds have exhibited promising antimicrobial activity among all other analogues . Specifically, compounds bearing a substituent like 2-chlorophenyl, 4-chlorophenyl, 4-methylphenyl, 4-Nitrophenyl and 4-cynophenyl on triazole moiety showed significant inhibitory activity . Moreover, the 4-cynophenyl substituted compound showed better activity compared to Streptomycin .

properties

IUPAC Name

3-(4-bromophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVPKJBXTXXLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427274
Record name 3-(4-bromophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenoxy)propanenitrile

CAS RN

118449-57-3
Record name 3-(4-bromophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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